molecular formula C20H17BrN2O5S B382043 4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE

4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE

Cat. No.: B382043
M. Wt: 477.3g/mol
InChI Key: MVZNPPRHVPKOGS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a sulfonyl hydrazone moiety with a brominated furoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the sulfonyl hydrazone intermediate. This intermediate is then reacted with a brominated furoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The sulfonyl hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The brominated furoate group may also interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl propanoate
  • 4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl acetate
  • 4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl benzoate

Uniqueness

4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to the presence of the brominated furoate group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H17BrN2O5S

Molecular Weight

477.3g/mol

IUPAC Name

[4-[(E)-C-methyl-N-[(4-methylphenyl)sulfonylamino]carbonimidoyl]phenyl] 5-bromofuran-2-carboxylate

InChI

InChI=1S/C20H17BrN2O5S/c1-13-3-9-17(10-4-13)29(25,26)23-22-14(2)15-5-7-16(8-6-15)27-20(24)18-11-12-19(21)28-18/h3-12,23H,1-2H3/b22-14+

InChI Key

MVZNPPRHVPKOGS-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.